2-(((2,6-Dichlorobenzyl)amino)(hydrazineyl)methylene)-5,6-dimethoxy-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((2,6-Dichlorobenzyl)amino)(hydrazineyl)methylene)-5,6-dimethoxy-1H-indene-1,3(2H)-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorobenzyl group, a hydrazineyl group, and a dimethoxy-indene-dione core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2,6-Dichlorobenzyl)amino)(hydrazineyl)methylene)-5,6-dimethoxy-1H-indene-1,3(2H)-dione typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the dichlorobenzyl amine, followed by the introduction of the hydrazineyl group and the formation of the indene-dione core. Common reagents used in these reactions include dichlorobenzyl chloride, hydrazine hydrate, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(((2,6-Dichlorobenzyl)amino)(hydrazineyl)methylene)-5,6-dimethoxy-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while reduction can produce various amines or alcohols.
Aplicaciones Científicas De Investigación
2-(((2,6-Dichlorobenzyl)amino)(hydrazineyl)methylene)-5,6-dimethoxy-1H-indene-1,3(2H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(((2,6-Dichlorobenzyl)amino)(hydrazineyl)methylene)-5,6-dimethoxy-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-((2,6-Dichlorophenyl)amino)benzoic acid: A potential non-steroidal anti-inflammatory drug with structural similarities.
2-((2,6-Dimethylphenyl)amino)benzoic acid: An analog with similar chemical properties.
Uniqueness
2-(((2,6-Dichlorobenzyl)amino)(hydrazineyl)methylene)-5,6-dimethoxy-1H-indene-1,3(2H)-dione is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C19H17Cl2N3O4 |
---|---|
Peso molecular |
422.3 g/mol |
Nombre IUPAC |
N-amino-N'-[(2,6-dichlorophenyl)methyl]-1-hydroxy-5,6-dimethoxy-3-oxoindene-2-carboximidamide |
InChI |
InChI=1S/C19H17Cl2N3O4/c1-27-14-6-9-10(7-15(14)28-2)18(26)16(17(9)25)19(24-22)23-8-11-12(20)4-3-5-13(11)21/h3-7,25H,8,22H2,1-2H3,(H,23,24) |
Clave InChI |
UDPVIODDRJIZDS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=C(C2=O)C(=NCC3=C(C=CC=C3Cl)Cl)NN)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.